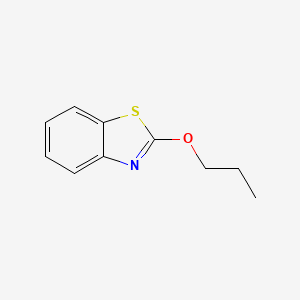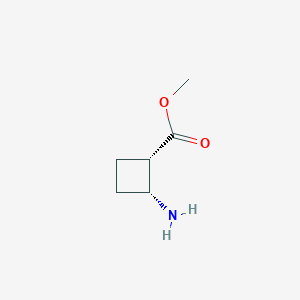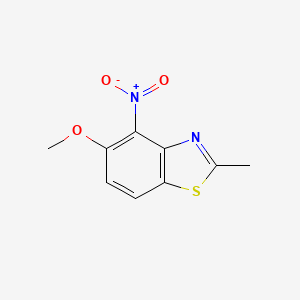
4-(Pyridin-4-yl)oxazole
Übersicht
Beschreibung
Synthesis Analysis
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The synthesis of oxazole derivatives involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 .Wissenschaftliche Forschungsanwendungen
Fungicidal Activity
4-(Pyridin-4-yl)oxazole derivatives have shown potential in fungicidal activities. For instance, certain triazole derivatives containing oxime ether and phenoxy pyridine moieties, which include the 4-pyridyl group, demonstrated moderate to high fungicidal activities against various phytopathogens (Bai et al., 2020).
Optoelectronic Properties
Oxazole derivatives, including 4-(Pyridin-4-yl)oxazole, have been used in the development of high-efficiency fluorescent OLEDs. These compounds, due to their photophysical and electrochemical properties, are promising for applications in optoelectronics (Xing et al., 2017).
Plant Growth Research
In physiological research, especially in the study of plant growth, 4-pyridine derivatives like 4-(Pyridin-4-yl)oxazole have been employed as tools. They offer insights into the regulation of terpenoid metabolism, which is related to plant growth processes (Grossmann, 1990).
Antimicrobial Activities
Some 4-(Pyridin-4-yl)oxazole derivatives have been explored for their antimicrobial activities. These derivatives, after undergoing various chemical reactions, showed good or moderate antimicrobial activity against certain pathogens (Bayrak et al., 2009).
Corrosion Inhibition
Compounds like Schiff’s bases of pyridyl substituted triazoles, which include the 4-(Pyridin-4-yl)oxazole structure, have been studied as corrosion inhibitors. They have shown effectiveness in protecting mild steel in hydrochloric acid solutions (Ansari et al., 2014).
Eigenschaften
IUPAC Name |
4-pyridin-4-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-5-11-6-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFKBWMKSZUJEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=COC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663711 | |
| Record name | 4-(1,3-Oxazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-yl)oxazole | |
CAS RN |
681135-59-1 | |
| Record name | 4-(1,3-Oxazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~5~-[2-(Cyclohexylamino)-2-oxoethyl]-N~1~-cyclopropyl-N~1~-(5-methyl-1,2-oxazol-3-yl)pentanediamide](/img/structure/B1500352.png)

![2-(Trifluoromethyl)benzo[d]thiazol-6-amine](/img/structure/B1500355.png)

![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B1500360.png)
![Methyl 2-hydroxybenzo[D]thiazole-4-carboxylate](/img/structure/B1500362.png)





![5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1500373.png)
![N,1-Diethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1500377.png)